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Compound of Interest

Compound Name: CER8-d9

Cat. No.: B11936655 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "CER8-d9" is presumed to refer to a deuterated form of C8-ceramide (N-

octanoyl-D-erythro-sphingosine), commonly used as an internal standard in mass

spectrometry. This guide focuses on its endogenous, non-deuterated counterpart, C8-

ceramide.

Executive Summary
Ceramides are a class of bioactive sphingolipids that play crucial roles in cellular processes,

including apoptosis, cell cycle arrest, and senescence. While long-chain ceramides (e.g., C16,

C18, C24) are well-studied and abundant in mammalian tissues, short-chain ceramides such

as C8-ceramide are not typically found at significant levels endogenously. The scientific

literature extensively documents the use of exogenous C8-ceramide as a tool to investigate

cellular signaling, particularly apoptosis induction in cancer cells. However, there is a notable

absence of quantitative data regarding the natural abundance of C8-ceramide in healthy

human plasma or tissues. This guide provides an in-depth overview of the current

understanding of C8-ceramide, including its established roles in signaling pathways, and

presents a generalized experimental protocol for ceramide quantification that could be adapted

for short-chain species.
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A comprehensive review of scientific literature and lipidomics databases reveals a significant

lack of quantitative data for the natural abundance of endogenous C8-ceramide in human

plasma or tissues. The focus of endogenous ceramide research has predominantly been on

long-chain and very-long-chain species, as these are the most abundant and have established

roles in metabolic diseases.

While some studies on specific conditions like atopic eczema report an increase in "short-chain

ceramides," this often refers to ceramides with a total carbon chain length of 34 and does not

provide specific concentrations for C8-ceramide[1][2]. Therefore, it is not possible to provide a

table of quantitative data for the natural abundance of endogenous C8-ceramide. The absence

of such data suggests that C8-ceramide is likely not a common or abundant endogenous

signaling molecule in healthy individuals.

Experimental Protocols for Ceramide Quantification
The quantification of ceramides is typically performed using liquid chromatography-tandem

mass spectrometry (LC-MS/MS). The following is a generalized protocol that can be adapted

for the analysis of C8-ceramide.

Sample Preparation and Lipid Extraction
Objective: To extract lipids, including ceramides, from a biological matrix (e.g., plasma, tissue

homogenate).

Materials:

Biological sample (e.g., 100 µL plasma)

Internal Standard: C8-d9-ceramide solution of known concentration

Bligh and Dyer extraction solvents: Chloroform, Methanol, Water

Centrifuge

Evaporator (e.g., nitrogen stream)

Protocol:
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To a 1.5 mL microcentrifuge tube, add the biological sample.

Spike the sample with a known amount of C8-d9-ceramide internal standard.

Add chloroform and methanol to the sample in a 1:2 ratio (v/v) and vortex thoroughly.

Add chloroform and water to the mixture to achieve a final ratio of 2:2:1.8

(chloroform:methanol:water, v/v/v) and vortex again.

Centrifuge at high speed to separate the phases.

Carefully collect the lower organic phase containing the lipids.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g.,

methanol).

LC-MS/MS Analysis
Objective: To separate and quantify ceramide species using LC-MS/MS.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Reversed-phase C8 or C18 column

Tandem mass spectrometer with electrospray ionization (ESI) source

LC Method:

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

Mobile Phase B: Methanol/Isopropanol (or other organic solvent mixture) with 0.1% formic

acid and 1 mM ammonium formate

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute

ceramides based on their hydrophobicity.
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Flow Rate: Typically 0.2-0.5 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Method:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the

endogenous C8-ceramide and the C8-d9-ceramide internal standard.

For C8-ceramide: The precursor ion will be [M+H]+. The product ion is typically the

sphingosine backbone fragment.

For C8-d9-ceramide: The precursor ion will be [M+H]+ (with a +9 Da shift compared to the

endogenous version). The product ion will be the same sphingosine backbone fragment.

Quantification: The concentration of endogenous C8-ceramide is calculated by comparing

the peak area ratio of the analyte to the internal standard against a calibration curve

prepared with known concentrations of C8-ceramide standard.

Signaling Pathways of Exogenous C8-Ceramide
Exogenous, cell-permeable C8-ceramide is widely used to mimic the effects of elevated

endogenous ceramide levels and has been shown to be a potent inducer of apoptosis in

various cancer cell lines.

Induction of Apoptosis via Reactive Oxygen Species
(ROS)
One of the primary mechanisms by which C8-ceramide induces apoptosis is through the

generation of reactive oxygen species (ROS)[1][3]. This increase in ROS can lead to oxidative

stress and trigger downstream apoptotic signaling.

Modulation of SOD1 and SOD2
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Studies have shown that C8-ceramide treatment can cause a switch in the expression of

superoxide dismutases, with a decrease in SOD1 and an increase in SOD2. This shift is

believed to contribute to the accumulation of ROS and subsequent cell cycle arrest and

apoptosis[1][4].

Caspase Activation
C8-ceramide treatment has been demonstrated to lead to the activation of the caspase

cascade, a key component of the apoptotic machinery[5].

Inhibition of Pro-Survival Pathways
C8-ceramide can also promote apoptosis by inhibiting pro-survival signaling pathways, such as

the Akt/mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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